6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one
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Overview
Description
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C9H7BrN2O. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one typically involves the bromination of 3-methylquinoxalin-2-one. One common method includes the reaction of 3-methylquinoxalin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3-methyl-1,2-dihydroquinoxalin-2-one derivatives .
Scientific Research Applications
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-methylquinoxalin-2-one: The parent compound without the bromine substitution.
6-chloro-3-methyl-1,2-dihydroquinoxalin-2-one: A similar compound with a chlorine atom instead of bromine at the 6-position.
6-fluoro-3-methyl-1,2-dihydroquinoxalin-2-one: A similar compound with a fluorine atom at the 6-position.
Uniqueness
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Properties
CAS No. |
98416-69-4 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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